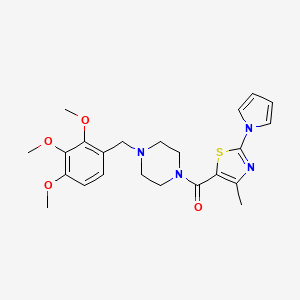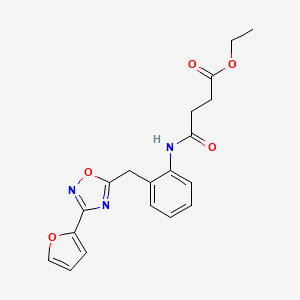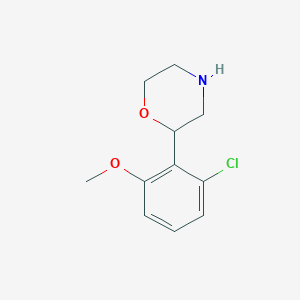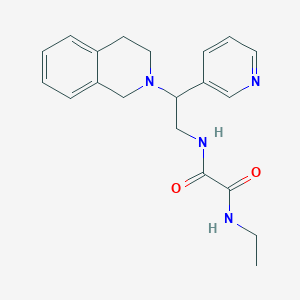![molecular formula C17H28N2O4 B2982060 Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate CAS No. 2361715-79-7](/img/structure/B2982060.png)
Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate, also known as TB-PAPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate has shown promising results in scientific research applications, particularly in drug discovery and development. It has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of cholesterol, making it a potential candidate for the treatment of hypercholesterolemia and other related disorders. Additionally, Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis and asthma.
Wirkmechanismus
Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate works by inhibiting the activity of the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol. By blocking this enzyme, Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate reduces the production of cholesterol in the liver, leading to a decrease in serum cholesterol levels. Additionally, Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate has been shown to have a number of biochemical and physiological effects. In addition to its cholesterol-lowering and anti-inflammatory properties, Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate has been found to reduce oxidative stress and improve endothelial function, which could make it useful in the treatment of cardiovascular diseases. Additionally, Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate is that it is relatively easy to synthesize, making it accessible to researchers. Additionally, Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate has been found to be relatively stable in solution, which could make it useful in a variety of lab experiments. However, one limitation of Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate is that it has not been extensively studied in vivo, which could limit its potential applications in drug development.
Zukünftige Richtungen
There are a number of potential future directions for research on Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate. One area of interest is the development of analogs of Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate that could have improved activity and selectivity. Additionally, further studies are needed to determine the safety and efficacy of Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate in vivo, particularly in animal models. Finally, Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate could be further explored as a potential treatment for a variety of diseases, including hypercholesterolemia, inflammation, cardiovascular disease, and neurodegenerative diseases.
Synthesemethoden
Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate can be synthesized using a multi-step process that involves the reaction of tert-butyl 4-bromobutanoate with 1-prop-2-enoylpiperidine-4-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with tert-butylamine and trifluoroacetic acid to yield Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate.
Eigenschaften
IUPAC Name |
tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4/c1-5-14(20)19-11-8-13(9-12-19)16(22)18-10-6-7-15(21)23-17(2,3)4/h5,13H,1,6-12H2,2-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOFYUCTWBLTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCNC(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2981978.png)

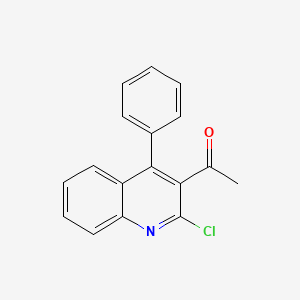
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2981982.png)
![2-[(Pyridin-3-yl)methoxy]pyrazine](/img/structure/B2981983.png)
![N-(2,4-dimethylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2981984.png)
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2981986.png)
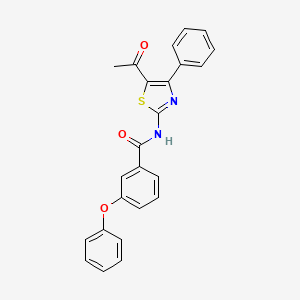
![(Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2981988.png)
